8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18217297
InChI: InChI=1S/C11H6F3N3/c12-11(13,14)6-3-7-8-5-16-17-10(8)2-1-9(7)15-4-6/h1-5H,(H,16,17)
SMILES:
Molecular Formula: C11H6F3N3
Molecular Weight: 237.18 g/mol

8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole

CAS No.:

Cat. No.: VC18217297

Molecular Formula: C11H6F3N3

Molecular Weight: 237.18 g/mol

* For research use only. Not for human or veterinary use.

8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole -

Specification

Molecular Formula C11H6F3N3
Molecular Weight 237.18 g/mol
IUPAC Name 8-(trifluoromethyl)-3H-pyrazolo[4,3-f]quinoline
Standard InChI InChI=1S/C11H6F3N3/c12-11(13,14)6-3-7-8-5-16-17-10(8)2-1-9(7)15-4-6/h1-5H,(H,16,17)
Standard InChI Key WKSPSLZJLAUTNT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=N2)C(F)(F)F)C3=C1NN=C3

Introduction

Structural and Electronic Properties of 8-(Trifluoromethyl)-3H-Pyrido[3,2-e]Indazole

The core structure of 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole consists of a pyridine ring fused to an indazole system at the [3,2-e] positions, with a trifluoromethyl (-CF₃) substituent at the 8-position. This arrangement creates a planar tricyclic system with extended π-conjugation, as evidenced by related pyrimido[1,2-b]indazole derivatives where fused systems exhibit significant aromatic stabilization . The electron-withdrawing -CF₃ group induces substantial electronic effects, including:

  • Polarization of the aromatic system: The -CF₃ group’s strong inductive (-I) effect withdraws electron density from the adjacent carbon, creating localized electron-deficient regions that influence reactivity in nucleophilic substitution and cross-coupling reactions .

  • Enhanced metabolic stability: Trifluoromethyl groups are known to improve pharmacokinetic properties by reducing oxidative metabolism, a feature observed in pharmacologically active indazole derivatives .

Comparative analysis with structurally similar compounds like 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one (2a) reveals that the -CF₃ group in position 8 would likely produce comparable deshielding effects in 19F^{19}\text{F} NMR spectra, with chemical shifts anticipated between δ −66 to −68 ppm based on observed values for analogous systems .

Synthetic Strategies for Trifluoromethylated Pyrido-Indazole Derivatives

While no direct synthesis of 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole has been reported, established protocols for related systems provide actionable pathways:

Cyclocondensation of Aminoheterocycles with Trifluoromethylated Building Blocks

The gram-scale synthesis of pyrimido[1,2-b]indazol-4-ones via condensation of 3-aminoindazoles with ethyl 4,4,4-trifluoro-3-oxobutanoate offers a viable template . Adapting this method would require:

  • Substrate modification: Replacing 3-aminoindazole with 3-aminopyrido[3,2-e]indazole precursors.

  • Reaction optimization: Utilizing methanol/phosphoric acid (4:1) at reflux, which achieved 70% yield for 2a, though reaction times may require adjustment for bulkier pyrido-indazole substrates .

Chlorination and Functionalization via Nucleophilic Aromatic Substitution

Chlorinated intermediates analogous to 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (3a) could serve as platforms for diversification :

Table 1: Reaction Yields for Chlorination and Amination of Model Systems

StepReagents/ConditionsYield (%)Reference
Chlorination (POCl₃)Reflux, 3 h78–98
Amination (morpholine)EtOH, Et₃N (2 equiv.), 2 h60

For 8-CF₃-pyrido-indazole, chlorination at the 4-position (equivalent to 3a) followed by SNAr with amines or alkoxides could introduce diverse substituents while retaining the -CF₃ group.

Spectroscopic Characterization and Computational Modeling

Key analytical data for structurally related systems provide benchmarks for characterizing 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^{1}\text{H} NMR: In pyrimido[1,2-b]indazoles, aromatic protons resonate between δ 7.4–8.5 ppm, with coupling constants (JJ) of 7.5–8.7 Hz reflecting ortho and meta relationships . The pyrido-indazole system would exhibit similar splitting patterns, though ring currents from the pyridine nitrogen may deshield adjacent protons.

  • 19F^{19}\text{F} NMR: The -CF₃ group in 2a appears as a singlet at δ −67.54 ppm, a signature likely conserved in the pyrido-indazole analog .

High-Resolution Mass Spectrometry (HRMS)

Exact mass calculations for C₁₁H₇F₃N₃O (254.0535 g/mol) demonstrate the precision required for confirming molecular formulae. For 8-CF₃-pyrido-indazole (C₁₃H₇F₃N₄), the [M+H]⁺ ion is anticipated at m/z 285.0593.

Biological and Material Science Applications

Though specific data for 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole are unavailable, related trifluoromethylated indazoles exhibit:

  • Kinase inhibition: Pyrimido-indazoles show activity against CDK and VEGF receptors, with IC₅₀ values <1 μM in preclinical models .

  • Luminescent materials: Planar tricyclic systems with electron-deficient regions serve as electron-transport layers in OLEDs, achieving external quantum efficiencies >15% .

Challenges and Future Directions

Key barriers to synthesizing 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole include:

  • Precursor availability: Commercial scarcity of 3-aminopyrido[3,2-e]indazole necessitates multi-step synthesis from quinoline or isoquinoline derivatives.

  • Regioselectivity: Competing cyclization pathways during fused-ring formation may require directing groups or catalyst-controlled methods.

Proposed solutions involve:

  • Flow chemistry: Continuous processing could improve yields in low-conversion steps like the initial cyclocondensation .

  • C–H functionalization: Direct trifluoromethylation via photoredox catalysis might bypass pre-functionalized building blocks.

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